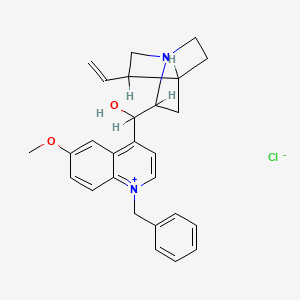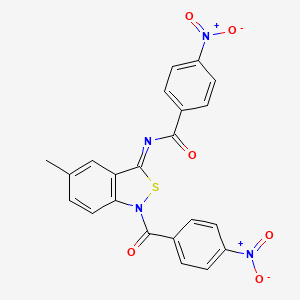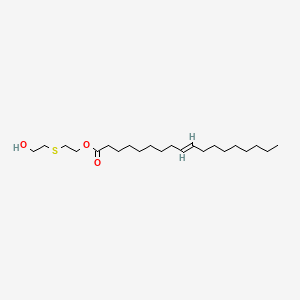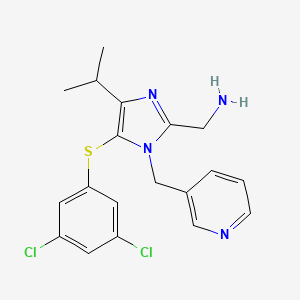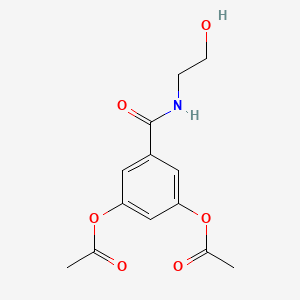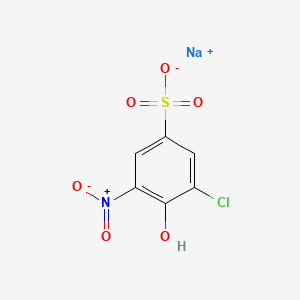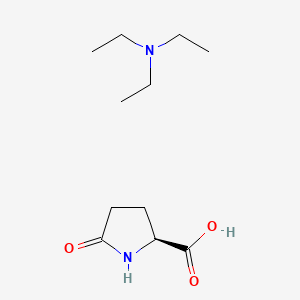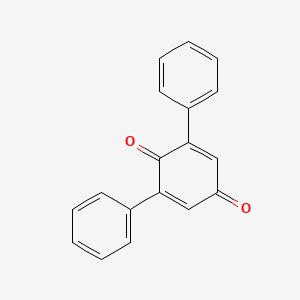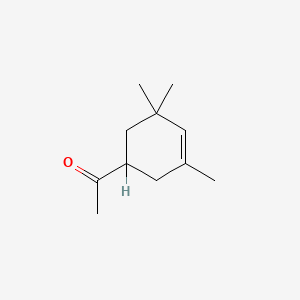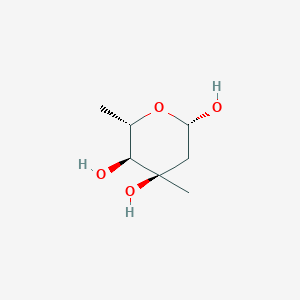
Diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate is an organic compound with the molecular formula C17H30O4. It is a derivative of diethyl malonate, where the malonate ester is substituted with a 2-(2,2,3-trimethylcyclopentyl)ethyl group. This compound is of interest in organic synthesis and various industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate typically involves the alkylation of diethyl malonate with a suitable alkyl halide. The general procedure includes the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form the enolate ion.
Alkylation: The enolate ion is then reacted with 2-(2,2,3-trimethylcyclopentyl)ethyl bromide under anhydrous conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide or potassium tert-butoxide for enolate formation.
Alkyl Halides: 2-(2,2,3-trimethylcyclopentyl)ethyl bromide for alkylation.
Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products
Substituted Malonates: Products of alkylation reactions.
Carboxylic Acids: Products of hydrolysis and decarboxylation reactions.
Scientific Research Applications
Diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: Intermediate in the synthesis of medicinal compounds.
Agriculture: Precursor for the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate involves its reactivity as an ester and its ability to form enolate ions. The enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: The parent compound, used in similar synthetic applications.
Dimethyl Malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Ethyl Acetoacetate: A related compound with a similar structure and reactivity.
Uniqueness
Diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate is unique due to the presence of the 2-(2,2,3-trimethylcyclopentyl)ethyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of specialized organic compounds.
Properties
CAS No. |
85187-21-9 |
|---|---|
Molecular Formula |
C17H30O4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
diethyl 2-[2-(2,2,3-trimethylcyclopentyl)ethyl]propanedioate |
InChI |
InChI=1S/C17H30O4/c1-6-20-15(18)14(16(19)21-7-2)11-10-13-9-8-12(3)17(13,4)5/h12-14H,6-11H2,1-5H3 |
InChI Key |
UVELSJAJXCLTED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1CCC(C1(C)C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


